Epi-aflatoxin q1
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Overview
Description
Epi-aflatoxin q1, also known as this compound, is a useful research compound. Its molecular formula is C17H12O7 and its molecular weight is 328.276. The purity is usually 95%.
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Scientific Research Applications
Transformation of Aflatoxin B1 : CotA laccase, an enzyme from Bacillus licheniformis, can effectively oxidize aflatoxin B1 to form aflatoxin Q1 and epi-aflatoxin Q1. These transformation products do not suppress cell viability or induce apoptosis in human liver cells, suggesting potential for CotA in degrading aflatoxin B1 in food (Guo et al., 2020).
Role in Liver Cancer : Aflatoxins, including aflatoxin B1 and its metabolites like this compound, are involved in liver carcinogenesis. Their metabolism and interaction with hepatitis viruses are critical in the development of hepatocellular carcinoma (Groopman & Kensler, 2005).
Metabolism and Toxicity in Various Species : Different species show varying patterns of aflatoxin B1 metabolism, including the production of aflatoxin Q1 and this compound. These differences have implications for understanding species susceptibility to aflatoxin B1 carcinogenesis (Ramsdell & Eaton, 1990).
Biochemical and Molecular Mechanisms : Research into the biochemical and molecular mechanisms of aflatoxin carcinogenesis has helped in understanding the biotransformation and toxicity of aflatoxins, including this compound. This information is critical for developing strategies for control and prevention (Eaton & Gallagher, 1994).
Epidemiological Implications : The persistent formation of this compound in various human liver samples indicates the need to clarify its role in aflatoxin epidemiology and potential health risks (Yourtee et al., 1987).
Mechanism of Action
Target of Action
Epi-aflatoxin Q1 is a metabolite of aflatoxin B1, which is transformed by the enzyme CotA laccase . This enzyme, originating from Bacillus licheniformis, is the primary target of this compound .
Mode of Action
The CotA laccase enzyme effectively oxidizes aflatoxin B1 in the absence of an oxidative redox mediator . The interaction between aflatoxin B1 and CotA is stabilized by hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The degradation of aflatoxins, including the transformation of aflatoxin B1 to this compound, is initiated by oxidation, hydroxylation, reduction, or elimination reactions . These reactions are mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Pharmacokinetics
The pharmacokinetics of aflatoxin B1, the precursor of this compound, has been studied extensively. In human liver, CYP1A2 and CYP3A4 isoforms mediate the activation of aflatoxin B1 to produce cytotoxic and DNA-reactive intermediates . The Km values for aflatoxin B1 are 60.62μM for CotA, and the Vmax values are 10.08μgmin-1 mg-1 .
Action Environment
The action of this compound is influenced by the presence of the CotA laccase enzyme, which is produced by Bacillus licheniformis . The environmental factors that influence the production and activity of this enzyme would therefore also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Epi-aflatoxin Q1 interacts with various enzymes and proteins in biochemical reactions. The transformation of aflatoxin B1 to this compound is catalyzed by the enzyme CotA laccase . This enzyme belongs to the classes of laccase, reductases, and peroxidases, which are involved in the initiation of aflatoxin degradation through oxidation, hydroxylation, reduction, or elimination reactions .
Cellular Effects
This compound has been found to not inhibit the viability of human hepatocytes and does not induce apoptosis . This suggests that this compound may have less toxic effects on cells compared to its parent compound, aflatoxin B1 .
Molecular Mechanism
The molecular mechanism of this compound action involves its interaction with biomolecules. Molecular docking simulation revealed that hydrogen bonds and van der Waals interaction play an important role in aflatoxin B1-CotA stability . This suggests that this compound may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
It is known that the transformation of aflatoxin B1 to this compound by CotA laccase is an effective process .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its less toxic effects on human hepatocytes, it is possible that this compound may have less severe effects at high doses compared to aflatoxin B1 .
Metabolic Pathways
This compound is involved in the metabolic pathways of aflatoxin degradation. The transformation of aflatoxin B1 to this compound is part of these pathways, which are initiated by various enzymes including laccase, reductases, and peroxidases .
Properties
IUPAC Name |
(3R,7S,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOTJLCULOEIM-TXLFOSJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)C[C@H]3O)C(=O)OC2=C4[C@H]5C=CO[C@H]5OC4=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the discovery of CotA laccase in relation to aflatoxin B1 detoxification?
A1: The research paper highlights the discovery of CotA laccase from Bacillus licheniformis, which can transform aflatoxin B1 into aflatoxin Q1 and epi-aflatoxin Q1 []. This finding is significant because it presents a potential enzymatic method for detoxifying aflatoxin B1, a potent mycotoxin found in food and feed, posing serious health risks. Further research is needed to understand the toxicity of this compound and the potential application of CotA laccase in detoxification strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.